molecular formula C11H10O3 B6256305 2-(3-methyl-1-benzofuran-5-yl)acetic acid CAS No. 152150-36-2

2-(3-methyl-1-benzofuran-5-yl)acetic acid

Cat. No. B6256305
CAS RN: 152150-36-2
M. Wt: 190.2
InChI Key:
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Description

2-(3-methyl-1-benzofuran-5-yl)acetic acid (MBFA) is an organic compound with a molecular formula of C10H10O3. It is a colorless solid that is soluble in water and has a melting point of 115-117 °C. MBFA is a derivative of benzoic acid and has been found to have various applications in the fields of medicine, agriculture, and food science.

Scientific Research Applications

2-(3-methyl-1-benzofuran-5-yl)acetic acid has been studied for its potential applications in the fields of medicine and agriculture. In medicine, 2-(3-methyl-1-benzofuran-5-yl)acetic acid has been studied for its potential use as an anti-inflammatory agent and a potential treatment for cancer. In agriculture, 2-(3-methyl-1-benzofuran-5-yl)acetic acid has been studied for its potential use as a plant growth regulator and an insecticide.

Mechanism of Action

The exact mechanism of action of 2-(3-methyl-1-benzofuran-5-yl)acetic acid is not yet known. However, it is believed that 2-(3-methyl-1-benzofuran-5-yl)acetic acid may act as an inhibitor of the enzyme cyclooxygenase, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and thus, 2-(3-methyl-1-benzofuran-5-yl)acetic acid may be able to reduce inflammation.
Biochemical and Physiological Effects
2-(3-methyl-1-benzofuran-5-yl)acetic acid has been found to have various biochemical and physiological effects on the body. In animal studies, 2-(3-methyl-1-benzofuran-5-yl)acetic acid has been found to reduce inflammation and pain, as well as reduce the production of prostaglandins. 2-(3-methyl-1-benzofuran-5-yl)acetic acid has also been found to have anti-cancer effects, as well as inhibit the growth of certain types of bacteria.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(3-methyl-1-benzofuran-5-yl)acetic acid in laboratory experiments is its relatively low cost and its availability. 2-(3-methyl-1-benzofuran-5-yl)acetic acid is also relatively easy to synthesize, making it an ideal compound for laboratory experiments. However, one major limitation of using 2-(3-methyl-1-benzofuran-5-yl)acetic acid in laboratory experiments is its stability. 2-(3-methyl-1-benzofuran-5-yl)acetic acid is not very stable in solution and may degrade if not stored properly.

Future Directions

Future research on 2-(3-methyl-1-benzofuran-5-yl)acetic acid could focus on its potential applications in the fields of medicine and agriculture. Specifically, further research could be conducted to determine the exact mechanism of action of 2-(3-methyl-1-benzofuran-5-yl)acetic acid and to identify potential therapeutic uses. Additionally, research could be conducted to explore the potential of 2-(3-methyl-1-benzofuran-5-yl)acetic acid as an insecticide or plant growth regulator. Finally, further research could be conducted to improve the stability of 2-(3-methyl-1-benzofuran-5-yl)acetic acid in solution, in order to make it more suitable for laboratory experiments.

Synthesis Methods

2-(3-methyl-1-benzofuran-5-yl)acetic acid can be synthesized through a variety of methods, including the reaction of 3-methyl-1-benzofuran-5-yl)chloride with sodium acetate in the presence of anhydrous sodium carbonate. This reaction produces a white, crystalline solid that is then recrystallized from ethanol to obtain pure 2-(3-methyl-1-benzofuran-5-yl)acetic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-methyl-1-benzofuran-5-yl)acetic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-methyl-1-benzofuran-5-carboxylic acid", "Bromoacetic acid", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Ethanol", "Water" ], "Reaction": [ "Step 1: Conversion of 3-methyl-1-benzofuran-5-carboxylic acid to 3-methyl-1-benzofuran-5-carboxylic acid methyl ester using methanol and sulfuric acid as a catalyst.", "Step 2: Bromination of 3-methyl-1-benzofuran-5-carboxylic acid methyl ester using bromine and acetic acid as a solvent.", "Step 3: Hydrolysis of the brominated ester to form 2-(3-methyl-1-benzofuran-5-yl)acetic acid using sodium hydroxide and water.", "Step 4: Acidification of the reaction mixture using hydrochloric acid to obtain the target compound as a solid.", "Step 5: Recrystallization of the solid product from a mixture of diethyl ether and ethanol to obtain pure 2-(3-methyl-1-benzofuran-5-yl)acetic acid." ] }

CAS RN

152150-36-2

Product Name

2-(3-methyl-1-benzofuran-5-yl)acetic acid

Molecular Formula

C11H10O3

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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